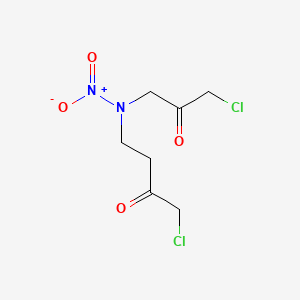
2-Butanone, 1-chloro-4-(N-(3-chloro-2-oxopropyl)-N-nitroamino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butanone, 1-chloro-4-(N-(3-chloro-2-oxopropyl)-N-nitroamino)- is a complex organic compound that belongs to the class of chlorinated ketones. This compound is characterized by the presence of both chloro and nitro functional groups, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone, 1-chloro-4-(N-(3-chloro-2-oxopropyl)-N-nitroamino)- typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of 2-butanone followed by the introduction of the nitroamino group through a series of substitution reactions. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination and nitration processes. These processes are carried out in specialized reactors designed to handle hazardous chemicals and maintain the required reaction conditions. The final product is then purified using techniques such as distillation or crystallization to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-Butanone, 1-chloro-4-(N-(3-chloro-2-oxopropyl)-N-nitroamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amino derivatives.
Substitution: Various substituted ketones depending on the nucleophile used.
Applications De Recherche Scientifique
2-Butanone, 1-chloro-4-(N-(3-chloro-2-oxopropyl)-N-nitroamino)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism by which 2-Butanone, 1-chloro-4-(N-(3-chloro-2-oxopropyl)-N-nitroamino)- exerts its effects involves interactions with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chloro group can participate in substitution reactions, leading to the formation of new compounds with potential biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Butanone, 1-chloro-4-(N-(3-chloro-2-oxopropyl)-N-amino)-: Similar structure but lacks the nitro group.
2-Butanone, 1-chloro-4-(N-(3-chloro-2-oxopropyl)-N-methylamino)-: Contains a methyl group instead of a nitro group.
2-Butanone, 1-chloro-4-(N-(3-chloro-2-oxopropyl)-N-ethylamino)-: Contains an ethyl group instead of a nitro group.
Uniqueness
The presence of both chloro and nitro groups in 2-Butanone, 1-chloro-4-(N-(3-chloro-2-oxopropyl)-N-nitroamino)- makes it unique compared to its analogs
Propriétés
Numéro CAS |
39498-67-4 |
|---|---|
Formule moléculaire |
C7H10Cl2N2O4 |
Poids moléculaire |
257.07 g/mol |
Nom IUPAC |
N-(4-chloro-3-oxobutyl)-N-(3-chloro-2-oxopropyl)nitramide |
InChI |
InChI=1S/C7H10Cl2N2O4/c8-3-6(12)1-2-10(11(14)15)5-7(13)4-9/h1-5H2 |
Clé InChI |
REHIJDHUXKPVLK-UHFFFAOYSA-N |
SMILES canonique |
C(CN(CC(=O)CCl)[N+](=O)[O-])C(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


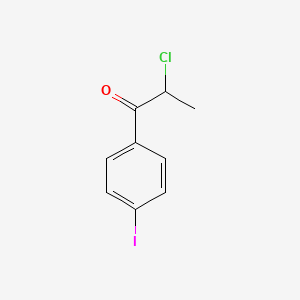

![(2R)-2-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid;hydrate](/img/structure/B13740956.png)
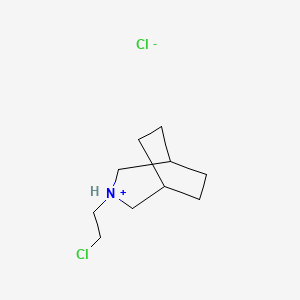
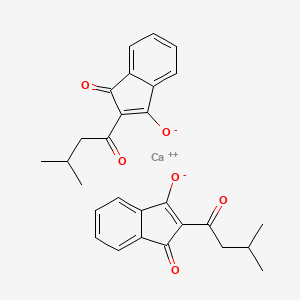

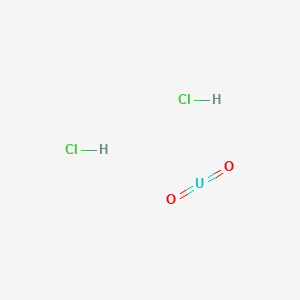

![1,3-Diazadicyclobuta[def,jkl]biphenylene](/img/structure/B13741010.png)

![[5-(Bromomethyl)pyrazin-2-yl]carbamic acid](/img/structure/B13741016.png)

![6-Amino-1-(3-chlorophenyl)-3-methyl-4-(4-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B13741025.png)

